Zinc L-lactate

説明

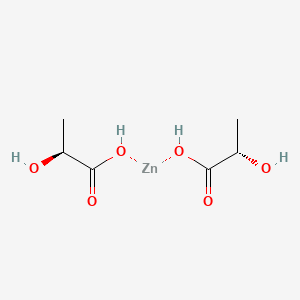

Zinc L-lactate is a chemical compound that is a salt of zinc and lactic acid. It has the chemical formula Zn(C₃H₅O₃)₂ and appears as a white to almost white fine powder. This compound is nearly odorless and highly soluble in water, making it useful in various applications . This compound is commonly used in dental care products, dietary supplements, and as a nutrient due to its beneficial properties .

準備方法

Synthetic Routes and Reaction Conditions: Zinc L-lactate can be synthesized through the reaction of lactic acid with zinc oxide. The reaction is as follows: [ 2CH₃CH(OH)COOH + ZnO \rightarrow Zn(C₃H₅O₃)₂ + H₂O ] This reaction involves mixing lactic acid with zinc oxide under controlled conditions to produce this compound and water .

Industrial Production Methods: In industrial settings, this compound is produced by converting calcium lactate to zinc lactate using zinc carbonate or sulfate. The zinc lactate is then recrystallized and dissolved in water. Zinc is subsequently precipitated as zinc sulfide using a solution of hydrogen sulfide .

化学反応の分析

Types of Reactions: Zinc L-lactate primarily undergoes substitution reactions due to the presence of the lactate ion. It can also participate in complexation reactions with other metal ions.

Common Reagents and Conditions:

Substitution Reactions: this compound can react with other metal salts to form different metal lactates.

Complexation Reactions: It can form complexes with ligands such as amino acids and other organic molecules under mild conditions.

Major Products Formed:

Substitution Reactions: Formation of different metal lactates.

Complexation Reactions: Formation of zinc-ligand complexes.

科学的研究の応用

Nutritional Applications

1. Animal Nutrition

Zinc L-lactate is increasingly used as a dietary supplement in animal feed due to its higher bioavailability compared to traditional zinc sources like zinc sulfate. Research indicates that supplementation with this compound can significantly enhance growth performance and intestinal health in livestock.

- Growth Performance : A study demonstrated that dietary supplementation of this compound improved the small intestinal morphology (increased villus height and decreased crypt depth) in pigs and rabbits, leading to better nutrient utilization and growth performance .

- Antioxidant Properties : this compound has shown potential in reducing oxidative stress in animals. In a piglet model exposed to oxidative stress, supplementation improved average daily gain and reduced diarrhea incidence by enhancing intestinal morphology and antioxidant capacity .

2. Human Nutrition

This compound is also considered for human dietary applications due to its beneficial effects on zinc absorption and overall health. Its use in nutritional supplements aims to address zinc deficiency, which is prevalent in many populations.

Oral Health Applications

1. Dental Products

This compound is utilized in dental care products such as toothpaste and mouthwash due to its antimicrobial properties. It effectively reduces oral malodor and dental plaque formation.

- Halitosis Reduction : A clinical trial involving a mouthwash containing this compound showed significant reductions in intra-oral halitosis when combined with tongue scraping . The study highlighted that participants using the this compound mouthwash experienced lower volatile sulfur compound concentrations, which are responsible for bad breath.

Industrial Applications

1. Food Industry

This compound is used as a food additive due to its preservative qualities and potential health benefits. Its incorporation into food products aims to enhance nutritional value while providing antimicrobial effects.

2. Cosmetic Industry

In cosmetics, this compound is included for its skin-beneficial properties, contributing to formulations aimed at improving skin health and appearance.

Case Studies

作用機序

Zinc L-lactate exerts its effects through several mechanisms:

Catalytic Role: Zinc ions act as cofactors for various enzymes, facilitating biochemical reactions.

Structural Role: Zinc stabilizes the structure of proteins and cell membranes.

Regulatory Role: Zinc ions play a role in gene expression and signal transduction pathways.

類似化合物との比較

Zinc Acetate: Used for treating zinc deficiency and has similar catalytic and structural roles.

Zinc Gluconate: Commonly used in dietary supplements and has antiviral properties.

Zinc Sulfate: Used in agriculture and medicine, but has lower bioavailability compared to organic zinc salts.

Uniqueness of Zinc L-lactate: this compound is unique due to its high solubility in water and its beneficial properties in both biological and industrial applications. Its ability to improve intestinal function and act as an antioxidant makes it particularly valuable in the fields of nutrition and medicine .

特性

IUPAC Name |

2-hydroxypropanoic acid;zinc | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Zn/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6); | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUDZEJIEQLLHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.CC(C(=O)O)O.[Zn] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70908362 | |

| Record name | 2-Hydroxypropanoato--zincato (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103404-76-8 | |

| Record name | 2-Hydroxypropanoato--zincato (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc, bis((2S)-2-(hydroxy-kappaO)propanoato-kappaO)-, (T-4)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the most efficient method to synthesize Zinc L-lactate?

A1: Research indicates that direct synthesis from L-lactate liquid, fermented by immobilized Rhizopus oryzae R[1], offers a high-yield method for producing this compound. [] This method achieves maximum yield when the molar ratio of ZnSO4·7H2O to CaLa2 is between 0.9 and 0.95. Additionally, optimal reaction conditions include a temperature range of 95-100℃ and a reaction time of 1 to 1.5 hours. This method yields this compound with a purity of up to 99.38%, meeting national standards for food additives. []

Q2: Are there any studies on the physicochemical properties of this compound?

A2: While the provided research focuses on synthesis [], a separate study investigates the solubilities and vapor pressures of water over saturated solutions of various metal lactates, including this compound. [] This type of data is essential for understanding the compound's behavior in different solutions and environments.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。